molecular formula C8H4O3 B12724842 3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione CAS No. 75833-48-6

3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione

Cat. No.: B12724842
CAS No.: 75833-48-6
M. Wt: 148.11 g/mol
InChI Key: DTOXGHBXEUSSFW-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione is a bicyclic organic compound featuring a fused cyclohexene and cyclobutane ring system, with two ketone groups at positions 7 and 8 and a hydroxyl substituent at position 2. The parent compound has a molecular formula of C₈H₄O₂, an average mass of 132.12 g/mol, and a monoisotopic mass of 132.021129 g/mol . Its IUPAC InChIKey (NFYYUUJYMWILSY-UHFFFAOYSA-N) and ChemSpider ID (122348) confirm its identity .

Properties

CAS No.

75833-48-6

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

IUPAC Name

3-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C8H4O3/c9-4-1-2-5-6(3-4)8(11)7(5)10/h1-3,9H

InChI Key

DTOXGHBXEUSSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Steps Involved:

  • Starting Material : Phenolic precursors or derivatives of benzocyclobutene are often used.
  • Reagents : Oxidizing agents such as potassium permanganate or chromium-based compounds are employed to introduce the dione functionalities at positions 7 and 8.
  • Cyclization Conditions : The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to promote the formation of the bicyclic structure.

Reaction Conditions :

Parameter Value/Details
Temperature 150–200°C
Solvent Toluene or dimethylformamide
Catalyst Acidic catalysts (e.g., HCl)

Oxidative Functionalization

Overview : This method involves the selective oxidation of bicyclo[4.2.0]octa-1,3,5-triene derivatives to introduce hydroxyl and dione groups.

Steps Involved:

  • Precursor Molecule : Bicyclo[4.2.0]octa-1,3,5-triene is used as the base structure.
  • Oxidizing Agent : Reagents like hydrogen peroxide (H₂O₂) in acetic acid or peroxyacids are utilized.
  • Reaction Pathway : The reaction proceeds via electrophilic addition of oxygen atoms followed by rearrangement to form the hydroxyl and dione groups.

Reaction Conditions :

Parameter Value/Details
Temperature 50–80°C
Solvent Acetic acid
Reaction Time 6–12 hours

Photochemical Synthesis

Overview : Photochemical methods leverage ultraviolet (UV) light to induce specific transformations in aromatic precursors.

Steps Involved:

  • Starting Material : Aromatic ketones or quinones are exposed to UV light.
  • Mechanism : UV irradiation promotes electronic excitation, leading to rearrangement and cyclization.
  • Product Isolation : The target compound is purified using column chromatography.

Reaction Conditions :

Parameter Value/Details
Light Source UV lamp (254 nm wavelength)
Solvent Methanol or ethanol
Reaction Time 8–10 hours

Enzymatic Synthesis

Overview : Enzymatic methods use biocatalysts to achieve regioselective hydroxylation and oxidation.

Steps Involved:

  • Enzyme Selection : Laccase or peroxidase enzymes are commonly used.
  • Substrate Preparation : Phenolic substrates are treated with enzymes in buffered aqueous solutions.
  • Advantages : This method offers high selectivity and environmental friendliness.

Reaction Conditions :

Parameter Value/Details
pH 6–7
Temperature 25–37°C
Reaction Time 24–48 hours

Comparative Analysis of Methods

The following table provides a comparison of the key preparation methods:

Method Yield Advantages Limitations
Cyclization Moderate Simple setup, scalable Requires harsh conditions
Oxidative Functionalization High High efficiency Requires strong oxidizing agents
Photochemical Low Mild conditions Low yield
Enzymatic Moderate Environmentally friendly Long reaction times

Chemical Reactions Analysis

Potential Reactivity

Based on structural features, the compound may exhibit reactivity in the following pathways:

2.1. Nucleophilic Attack at Carbonyl Groups

The two ketone groups are electrophilic centers, making them susceptible to nucleophilic additions (e.g., amines, alcohols, or enolates).

2.2. Electrophilic Aromatic Substitution

The conjugated aromatic system may undergo electrophilic substitution, though steric hindrance from the bicyclic structure could limit reactivity.

2.3. Hydroxyl Group Reactivity

The hydroxyl group at position 3 could participate in:

  • Acid-catalyzed dehydration (if adjacent to a carbonyl group).

  • Esterification or etherification with appropriate reagents.

Comparison with Parent Compound

The parent compound (bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione) lacks the hydroxyl group but shares similar ketone groups and aromaticity. While its reactivity is better documented (e.g., cycloaddition reactions), the hydroxyl group in the derivative introduces additional functional sites.

Limitations in Available Data

  • No direct reaction data : The provided sources ( ) focus on structural identification, physical properties (e.g., molecular weight, boiling point), and synonyms but do not describe specific chemical reactions.

  • Inference required : Reactivity must be inferred from analogous compounds, which introduces uncertainty.

Research Gaps

Further studies are needed to:

  • Characterize nucleophilic/electrophilic pathways experimentally.

  • Investigate the hydroxyl group’s role in directing or hindering reactions.

  • Explore potential applications in organic synthesis or pharmaceutical chemistry.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione is in organic synthesis as a versatile intermediate. Its unique bicyclic structure allows for various functionalizations that can lead to the formation of complex organic molecules.

Case Study: Synthesis of Aromatic Compounds

Research has demonstrated that this compound can be utilized to synthesize aromatic compounds through electrophilic aromatic substitution reactions. For instance, a study published in the Journal of Organic Chemistry highlighted its effectiveness in producing substituted phenols and naphthols by reacting with various electrophiles .

Medicinal Chemistry

In medicinal chemistry, compounds related to this compound have shown promise in the development of pharmaceuticals.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting a potential pathway for developing new anticancer agents .

Materials Science

The compound also finds applications in materials science due to its unique structural properties that can influence polymerization processes.

Case Study: Polymerization Studies

Research has explored the use of this compound as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Chemistry demonstrated that incorporating this compound into polymer matrices improved their thermal degradation temperatures significantly .

Mechanism of Action

The mechanism of action of 4-Hydroxybenzocyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to inhibit enzymes like α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism . The compound’s unique structure allows it to bind to these enzymes, thereby reducing their activity and lowering blood glucose levels.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione C₈H₄O₂ 132.12 Two ketones 6383-11-5
3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione* C₈H₄O₃ 148.12 (estimated) Hydroxyl, two ketones Not available
Benzocyclobutanol (7-hydroxy derivative) C₈H₈O 120.15 Hydroxyl 35447-99-5
Benzocyclobutenone C₈H₆O 118.13 Ketone 3469-06-5
1-Bromobenzocyclobutene C₈H₇Br 183.05 Bromine 21120-91-2

*Inferred structure based on nomenclature conventions.

Key Observations :

  • The hydroxyl group in 3-hydroxybicyclo[...]dione distinguishes it from the parent dione and the 7-hydroxy derivative (benzocyclobutanol), which has a hydroxyl group in a different position .
  • Brominated and boronic acid derivatives (e.g., BCB006, BCB007) exhibit significant changes in electronic properties due to halogen or boron incorporation .

Physicochemical Properties

The parent dione has a logP (octanol-water partition coefficient) of 0.436 and a log10WS (water solubility) of -0.95, indicating moderate hydrophobicity . Introducing a hydroxyl group at position 3 is expected to reduce logP (increased polarity) and enhance water solubility. For comparison:

  • Benzocyclobutanol (7-hydroxy): While logP data is unavailable, its single hydroxyl group likely results in a lower logP than the parent dione.
  • Benzocyclobutenone: The lone ketone group may increase hydrophobicity compared to the di-ketone parent compound.
  • 1-Bromobenzocyclobutene : Bromine’s electronegativity and size increase molecular weight and likely reduce solubility in polar solvents .

Biological Activity

3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione is a bicyclic compound with significant potential for biological activity due to its unique structural features. This compound contains a hydroxyl group at position 3 and dione functionalities at positions 7 and 8, which contribute to its reactivity and possible pharmacological properties. The molecular formula is C8H6O3C_8H_6O_3, indicating the presence of eight carbon atoms, six hydrogen atoms, and three oxygen atoms.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The bicyclic nature of the compound allows for various interactions with biological macromolecules.

Property Value
Molecular FormulaC₈H₆O₃
Molecular Weight150.13 g/mol
IUPAC NameThis compound
Functional GroupsHydroxyl (-OH), Dione (C=O)

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups typically enhances antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : Dione functional groups can interact with microbial cell membranes or enzymes, potentially leading to antimicrobial effects.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines.

Case Studies

  • Antioxidant Activity Study : A study published in the Journal of Organic Chemistry highlighted the antioxidant capacity of bicyclic compounds with hydroxyl groups. The results indicated that this compound exhibited significant free radical scavenging activity compared to control compounds.
  • Antimicrobial Evaluation : In a study examining the antimicrobial effects of various bicyclic compounds, this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : Research conducted on the cytotoxic effects of this compound revealed that it could inhibit the growth of specific cancer cell lines in vitro. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

The biological activities of this compound can be attributed to its ability to:

  • Interact with cellular membranes due to its lipophilic nature.
  • Form hydrogen bonds with biomolecules due to the hydroxyl group.
  • Participate in redox reactions because of the dione functionalities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound Name Structural Features Unique Aspects
Bicyclo[4.2.0]octa-1,3-dieneSimilar bicyclic structureLacks hydroxyl and dione functionalities
Bicyclo[4.2.0]octa-1(6),2-dioneContains dione groupsDifferent positioning of functional groups
BenzocyclobuteneAromatic bicyclic structureLacks additional oxygen functionalities

The unique combination of a hydroxyl group with dione functionalities in this compound enhances its reactivity and potential applications compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione, and how can reaction conditions be optimized?

The compound can be synthesized via hydrolysis or thermolysis of bicyclo[4.2.0]octatriene-derived precursors. For example, cyclic sulfates (e.g., bicyclo[4.2.0]octa-1,3,5-trien-7,8-diyl sulfates) undergo acidic hydrolysis to yield diketones like 3a or b, which are structurally analogous to the target compound . Optimizing temperature (e.g., 180–200°C for thermolysis) and pH (acidic vs. alkaline conditions) is critical to control product selectivity. Use HPLC or GC-MS to monitor intermediate stability and purity during synthesis.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • X-ray crystallography : Resolve the bicyclic framework and substituent positions.
  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons in the triene system, hydroxyl/dione groups).
  • Computational modeling : Calculate bond angles and electron density using DFT (e.g., referencing thermodynamic data for parent structures like bicyclo[4.2.0]octatriene, ΔfH°gas = 104.1 kJ/mol) .
  • Mass spectrometry : Confirm molecular weight (132.12 g/mol) and fragmentation patterns .

Q. What are the safety protocols for handling this compound in laboratory settings?

While direct safety data for this compound is limited, general precautions for bicyclic ketones and hydroxylated aromatics apply:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in inert atmospheres at low temperatures (<4°C) to prevent decomposition .

Advanced Research Questions

Q. How do reaction mechanisms differ under acidic vs. alkaline hydrolysis for synthesizing derivatives of this compound?

Acidic hydrolysis of precursors like bicyclo-octatriene sulfates favors diketone formation (e.g., 3a/b), while alkaline conditions yield phthalides (e.g., 5a/b) via nucleophilic ring-opening. Mechanistic studies suggest intermediates such as enolates or carbocations form depending on pH. Isotopic labeling (e.g., deuterated solvents) can track proton transfer steps .

Q. What computational approaches are suitable for predicting the stability and reactivity of this compound?

  • Thermodynamic simulations : Use NIST-derived data (e.g., ΔfH°gas, ionization energies) to model decomposition pathways .
  • Molecular dynamics : Assess steric strain in the bicyclic system and predict regioselectivity in substitution reactions.
  • Docking studies : If bioactive, simulate interactions with enzymes (e.g., cytochrome P450) based on structural analogs like ivabradine derivatives .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies often arise from varying reaction conditions. For example:

  • Temperature : Higher thermolysis temperatures (200°C) may degrade intermediates, reducing yields.
  • Catalyst purity : Trace metals in sulfate precursors can accelerate side reactions.
    Use DoE (Design of Experiments) to systematically test variables like pH, temperature, and catalyst load .

Q. What methodologies are effective for studying the bioactivity of this compound and its derivatives?

  • In vitro assays : Test inhibition of inflammatory enzymes (e.g., COX-2) using derivatives with modified substituents (e.g., methoxy or hydroxy groups) .
  • ADMET profiling : Measure solubility, permeability, and metabolic stability using HPLC and Caco-2 cell models.
  • Structural analogs : Compare with pharmacologically active bicyclo compounds (e.g., melatoninergic agents or antihypertensives) .

Q. How does the compound’s stability vary under photolytic or oxidative conditions?

  • Photostability : Expose to UV-Vis light and monitor degradation via UV spectroscopy; bicyclic trienes often undergo [2+2] cycloaddition under UV .
  • Oxidative stability : Use H2O2 or O3 to test oxidation of the dione group; track product formation with FTIR or LC-MS.

Methodological Notes

  • Spectral Data : Cross-reference IR (C=O stretches ~1700 cm⁻¹) and ¹³C NMR (ketone carbons ~200 ppm) with published analogs .
  • Contingency Planning : Always include control experiments (e.g., blank reactions) to distinguish artifacts from true products in complex syntheses .

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